molecular formula C13H14N2O B2819747 3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine CAS No. 2198616-30-5

3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine

Cat. No.: B2819747
CAS No.: 2198616-30-5
M. Wt: 214.268
InChI Key: DQGIGDJLCOKNSG-UHFFFAOYSA-N
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Description

3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Pyridine-based ring systems are one of the most extensively used heterocycles in the field of drug design, known to profoundly affect pharmacological activity . The presence of pyridine motifs in a molecule can significantly improve its biochemical potency, metabolic stability, and cellular permeability, making such structures valuable scaffolds for developing therapeutic agents . Researchers investigate these compounds for their potential as intermediates in synthesizing biologically active molecules. It is anticipated that myriad new pharmaceuticals containing pyridine heterocycles will be developed in the coming years, expanding the scope for finding treatments for various ailments . This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-(1-pyridin-3-ylethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-5-3-8-15-13(10)16-11(2)12-6-4-7-14-9-12/h3-9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGIGDJLCOKNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC(C)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine typically involves the reaction of 3-bromopyridine with 3-methyl-2-pyridinol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that compounds with pyridine derivatives, including 3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine, exhibit potential anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial in cancer cell proliferation. For instance, similar compounds have shown efficacy against gastrointestinal stromal tumors by targeting c-KIT mutations, which are prevalent in such cancers .

Neuroprotective Effects
Studies have suggested that pyridine derivatives can influence neurotransmitter systems, showcasing neuroprotective effects. This includes potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of glutamate receptors and other neurotransmitter pathways is a key area of exploration .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Pyridine derivatives have been reported to possess significant inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. This suggests a potential role in developing new antimicrobial agents .

Inhibition of Enzymatic Activity
The biological activity of this compound is linked to its ability to inhibit specific enzymes involved in disease processes. For example, studies have shown that similar compounds can inhibit Bruton's tyrosine kinase, which is implicated in B-cell malignancies and autoimmune disorders .

Antiviral Properties
There is emerging evidence that pyridine derivatives can exhibit antiviral activity, particularly against viruses that pose significant health threats. The mechanisms often involve interference with viral replication processes or host cell interactions .

Material Science Applications

Polymer Chemistry
In material sciences, the unique chemical structure of this compound allows it to be utilized as a building block for synthesizing novel polymers with enhanced properties. These materials could find applications in coatings, adhesives, and other industrial products due to their improved durability and resistance to environmental factors .

Case Studies and Research Findings

Study/SourceFocus AreaFindings
AnticancerInhibition of c-KIT mutations in gastrointestinal stromal tumors
NeuroprotectionModulation of neurotransmitter systems beneficial for neurodegenerative diseases
AntimicrobialSignificant activity against resistant bacterial strains
Enzyme InhibitionEffective against Bruton's tyrosine kinase related to B-cell malignancies
AntiviralPotential antiviral activity against significant viral pathogens

Mechanism of Action

The mechanism of action of 3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Research Findings and Implications

Substituent Effects : Ethoxy groups in pyridine derivatives (e.g., ) enable binding without steric clashes, but bulkier groups (e.g., phenyl) reduce efficacy . The methyl group in the target compound may enhance lipophilicity for improved pharmacokinetics.

Biological Activity: Pyridin-3-yl phosphonates () demonstrate that minor structural changes (e.g., phosphonate vs. ethoxy) significantly alter antimicrobial potency .

Enzyme Inhibition : Trifluoromethyl groups () are critical for CYP51 inhibition; their absence in the target compound suggests divergent therapeutic applications .

Biological Activity

3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to modulate the activity of specific proteins involved in cellular signaling pathways, which can lead to various biological effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies comparing its effectiveness against various bacterial strains, the compound demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 3.09 to 500 µg/mL against Gram-positive bacteria .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus< 10
Escherichia coli< 100
Pseudomonas aeruginosa< 50

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction or cell cycle arrest mechanisms. For instance, it has shown efficacy in reducing the viability of specific cancer cell lines in vitro, indicating its potential as a therapeutic agent in oncology .

Case Study: Anticancer Activity

In a recent study, this compound was tested on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM after 24 hours of exposure, with IC50 values calculated around 40 µM. The mechanism involved the activation of apoptotic pathways, evidenced by increased caspase activity and PARP cleavage .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in substitution patterns on the pyridine rings affect its reactivity and interactions with biological targets. For instance, compounds with different substituents on the pyridine rings have been shown to exhibit varying degrees of antimicrobial and anticancer activities .

Table 2: Comparison of Similar Compounds

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compound< 100~40
2-Methyl-3-[1-(pyridin-3-yl)ethoxy]pyridine< 200~60
3-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine< 150~70

Q & A

Q. What are the recommended synthetic routes for 3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound involves ether bond formation between the pyridine rings. A viable approach includes:
  • Nucleophilic substitution : Reacting 3-methyl-2-hydroxypyridine with 1-(pyridin-3-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
  • Coupling reactions : Palladium-catalyzed cross-coupling between halogenated pyridine derivatives and ethoxy-containing precursors .
    Optimization requires monitoring reaction progress via TLC or HPLC. Adjust solvents (e.g., DMF vs. THF) and temperature to improve yields.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm methyl (δ ~2.5 ppm) and ethoxy (δ ~4.0–4.5 ppm) substituents.
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula (C₁₃H₁₄N₂O) .
  • HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%).

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :
  • Docking studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or receptors). Focus on the ethoxy linker’s flexibility and pyridine ring’s electron density .
  • QSAR analysis : Correlate substituent electronic parameters (Hammett constants) with experimental IC₅₀ values to identify favorable modifications.
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking predictions .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for pyridine-based compounds?

  • Methodological Answer : Contradictions often arise from metabolic instability or poor bioavailability. Address via:
  • Metabolic profiling : Incubate the compound with liver microsomes (human/rat) to identify degradation hotspots (e.g., ethoxy cleavage).
  • Prodrug design : Modify the ethoxy group with ester-protected moieties to enhance stability .
  • Pharmacokinetic studies : Measure plasma half-life and tissue distribution in rodent models to align in vitro potency with in vivo outcomes .

Q. How does steric hindrance from the ethoxy-pyridinyl substituent affect regioselectivity in further functionalization?

  • Methodological Answer :
  • Electrophilic substitution : The ethoxy group directs electrophiles to the pyridine’s para position. Use NOESY NMR to confirm spatial orientation of substituents.
  • Catalytic C–H activation : Screen Pd, Ru, or Ir catalysts to achieve selective functionalization at the 4-position of the pyridine ring. Steric maps from DFT calculations (e.g., Gaussian) guide catalyst selection .

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